molecular formula C17H22N2 B1266558 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline CAS No. 5339-30-0

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

Cat. No. B1266558
CAS RN: 5339-30-0
M. Wt: 254.37 g/mol
InChI Key: IHUCOFCWZZXKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline often involves routes that can include the Schiff bases reduction method or various coupling reactions to introduce functional groups into aromatic rings. For instance, compounds with similar structural motifs have been synthesized using the Schiff bases reduction route, where intermolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure (Ajibade & Andrew, 2021). Other methods involve the use of bioorthogonal reactions for the introduction of functionalities into peptides, demonstrating the molecule's utility in peptide modification (Forbes et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline is characterized by specific intermolecular interactions that stabilize their conformation. Intermolecular hydrogen bonding and secondary intermolecular interactions are common, affecting the compound's physical and chemical behaviors (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

These molecules participate in a variety of chemical reactions, including bioorthogonal reactions that allow for the modification of peptides and proteins without interfering with native biological processes (Forbes et al., 2016). The presence of the amino group and dimethylbenzyl moiety offers reactive sites for such modifications.

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure, where hydrogen bonding and molecular interactions play a significant role in their solubility, melting points, and crystalline forms. The orthorhombic and monoclinic crystal systems of similar compounds underline the effect of molecular packing on the physical properties (Ajibade & Andrew, 2021).

Scientific Research Applications

Biochemical Properties and Metabolism

3:4-Dimethylaniline, a structurally related compound, demonstrates carcinogenic properties and has been studied for its metabolic effects in rats. These studies provide insights into the metabolism of aromatic amines and their potential biological impacts (Boyland & Sims, 1959).

Molecular Structure and Synthesis

Research on molecules similar to 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, provides insights into their molecular structures and synthesis pathways. These studies contribute to the understanding of asymmetric units and intermolecular bonding, relevant for the synthesis of compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Electrosynthesis and Electrochemical Behavior

Investigations into the anodic oxidation of N,N-dimethylaniline, which is structurally related, shed light on the formation of compounds like 4,4'-methylenebis(N,N-dimethylaniline). Understanding these electrochemical processes is critical for the synthesis and modification of such compounds (Michida, Osawa, & Yamaoka, 2001).

Polymerization and Material Science

The electrochemical oxidation of 2,5-dimethylaniline has been studied to produce polymers displaying characteristics of polyaniline. These findings are significant for material science, especially in the context of conducting polymers and their applications (Geniés & Noël, 1990).

Drug Design and Molecular Interaction

Research on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which shares structural similarity, has implications in drug design, particularly in disrupting protein complexes involved in cell regulation. This is crucial for developing therapeutic agents targeting specific cellular mechanisms (Shouksmith et al., 2015).

Photophysical Properties

Studies on related compounds like 4-(4-dimesitylboryl)aniline and 4-(4-dimesitylboryl)-3,5-dimethylaniline offer insights into their unique solid-state structures and photophysical properties. This research is vital for understanding the optical properties of these molecules, which can be leveraged in various applications such as optoelectronics and molecular electronics (Sudhakar, Mukherjee, & Thilagar, 2013).

Molecular Logic Gates

The design of molecular logic gates using compounds like 4-amino-1,8-naphthalimide in combination with derivatives including para-N,N-dimethylaniline, demonstrates the potential of these molecules in developing advanced molecular electronics and sensors (Sammut et al., 2022).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Future Directions

As this compound is primarily used for research and development purposes , its future directions would likely involve further studies to explore its properties and potential applications.

properties

IUPAC Name

4-[(4-amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8H,9,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCOFCWZZXKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)CC2=C(C=C(C(=C2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277684
Record name 4,4'-Methylenebis(2,5-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

CAS RN

5339-30-0
Record name 4,4′-Methylenebis[2,5-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3499
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, 4,4'-methylenedi-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Methylenebis(2,5-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.